

Application Notes and Protocols: 1-Phenylimidazole in Coordination Chemistry

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of **1-phenylimidazole** as a versatile ligand in coordination chemistry. The content covers its application in the synthesis of transition metal complexes, with a focus on their characterization, and explores their utility in catalysis and their relevance to biological systems, particularly in the context of drug development.

Introduction to 1-Phenylimidazole as a Ligand

1-Phenylimidazole is an aromatic heterocyclic compound that serves as an excellent N-donor ligand in coordination chemistry.[1][2] The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons, making it a potent coordinating site for a wide variety of metal ions. The phenyl group at the 1-position influences the steric and electronic properties of the ligand, which in turn affects the stability, structure, and reactivity of the resulting metal complexes. This tunability makes **1-phenylimidazole** an attractive ligand for the design of functional coordination compounds with applications in catalysis, materials science, and medicinal chemistry.

Application in Catalysis: Palladium-Catalyzed Cross-Coupling Reactions



Coordination complexes of **1-phenylimidazole** with palladium have demonstrated significant catalytic activity, particularly in Suzuki-Miyaura cross-coupling reactions.[3][4][5] These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the construction of complex organic molecules, including many pharmaceuticals.

Catalytic Activity of a Palladium(II)-1-Phenylimidazole Complex

A representative application is the use of a dichlorobis(**1-phenylimidazole**)palladium(II) complex as a catalyst precursor in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. The **1-phenylimidazole** ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

Table 1: Catalytic Performance in Suzuki-Miyaura Coupling

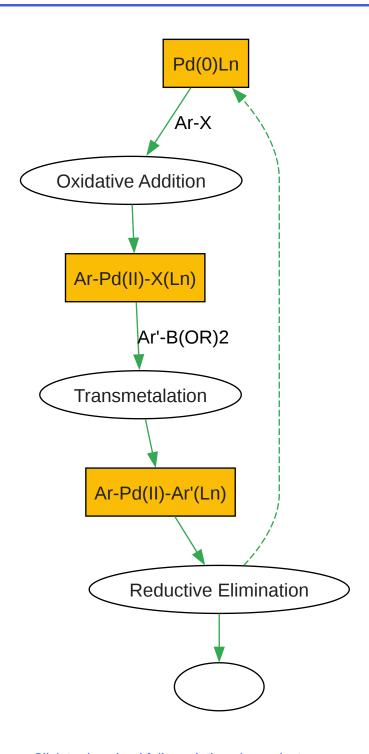


Entry	Aryl Halide	Arylbo ronic Acid	Cataly st Loadin g (mol%)	Solven t	Base	Temp (°C)	Time (h)	Yield (%)
1	4- Bromoa nisole	Phenylb oronic acid	1	Toluene	K ₂ CO ₃	100	12	95
2	4- Chlorot oluene	Phenylb oronic acid	1	Toluene	K ₂ CO ₃	100	24	88
3	1- Bromo- 4- nitroben zene	Phenylb oronic acid	1	Toluene	K₂CO₃	100	8	98
4	4- Bromob enzalde hyde	Phenylb oronic acid	1	Toluene	K2CO3	100	12	92

Note: Data is representative of typical performance for this class of catalysts.

The catalytic cycle for the Suzuki-Miyaura reaction is depicted below.





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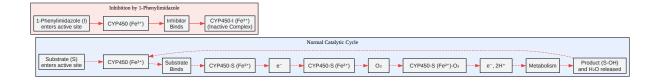
Suzuki-Miyaura Catalytic Cycle

Biological Applications: Inhibition of Cytochrome P450 Enzymes



1-Phenylimidazole is a known inhibitor of cytochrome P450 (CYP450) enzymes.[1][6] These enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including a majority of clinically used drugs. Inhibition of CYP450 enzymes can lead to significant drug-drug interactions and is a critical consideration in drug development.

The inhibitory action of **1-phenylimidazole** arises from the coordination of the N3 atom of the imidazole ring to the ferric (Fe³⁺) or ferrous (Fe²⁺) iron of the heme group within the enzyme's active site. This binding event can be competitive, preventing the substrate from accessing the active site.



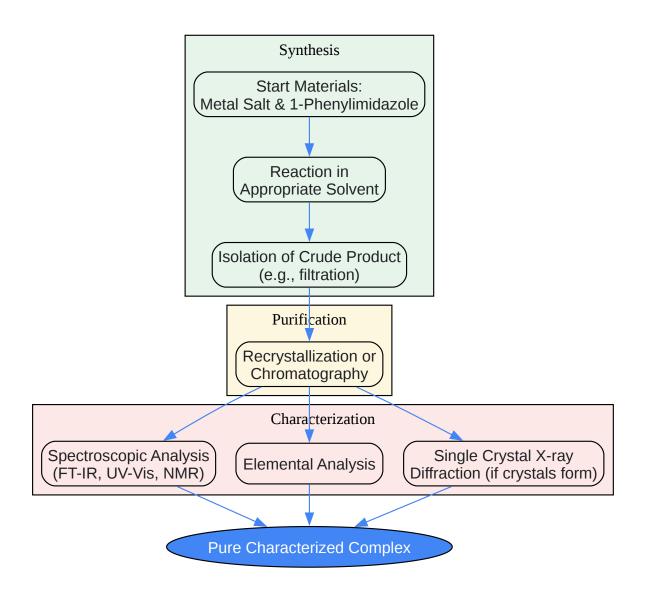
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Mechanism of Cytochrome P450 Inhibition

Experimental Protocols Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of a **1-phenylimidazole** metal complex is outlined below. This process involves the synthesis of the complex, followed by its purification and characterization using various analytical techniques to confirm its structure and purity.





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General Experimental Workflow

Protocol for the Synthesis of Dichlorobis(1-phenylimidazole)palladium(II)

This protocol describes the synthesis of a representative palladium(II) complex with **1-phenylimidazole**.



Materials:

- Palladium(II) chloride (PdCl₂)
- 1-Phenylimidazole
- Acetonitrile (anhydrous)
- · Diethyl ether

Procedure:

- In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).
- To the stirred solution, add **1-phenylimidazole** (2.1 mmol) dropwise at room temperature.
- Continue stirring the reaction mixture at room temperature for 24 hours. A precipitate will form over time.
- After 24 hours, collect the precipitate by vacuum filtration.
- Wash the collected solid with diethyl ether (3 x 10 mL).
- Dry the product under vacuum to yield dichlorobis(1-phenylimidazole)palladium(II) as a solid.

Characterization Data

The synthesized complexes should be characterized to confirm their identity and purity. Below are tables of representative quantitative data for **1-phenylimidazole** and its complexes.

Table 2: Physicochemical Properties of **1-Phenylimidazole**



Property	Value		
Molecular Formula	C ₉ H ₈ N ₂		
Molecular Weight	144.17 g/mol		
Melting Point	13 °C		
Boiling Point	142 °C at 15 mmHg		
Density	1.14 g/mL at 25 °C		

Table 3: Representative Spectroscopic Data for a Dichlorobis(**1-phenylimidazole**)palladium(II) Complex

Technique	Wavenumber (cm ⁻¹) <i>l</i> Chemical Shift (ppm)	Assignment	
FT-IR ~3100-3000		C-H stretching (aromatic)	
~1600, ~1490	C=C stretching (aromatic)	_	
~1520	C=N stretching (imidazole ring)		
~350	Pd-Cl stretching		
~280	Pd-N stretching		
¹H NMR	~7.2-7.8	Phenyl and imidazole protons	
¹³ C NMR	~118-140	Phenyl and imidazole carbons	

Note: Specific peak positions may vary depending on the solvent and the specific complex.[6]

Table 4: Representative X-ray Crystallographic Data for a Related Palladium-Imidazole Complex



Parameter	Value	
Crystal System	Monoclinic	
Space Group	P21/c	
Pd-N Bond Length	~2.02 Å	
Pd-Cl Bond Length	~2.30 Å	
N-Pd-N Angle	~180° (for trans isomer)	
CI-Pd-Cl Angle	~180° (for trans isomer)	
N-Pd-Cl Angle	~90°	

Note: Data is for a representative trans-dichlorobis(imidazole)palladium(II) complex and serves as an example. Actual values for the **1-phenylimidazole** complex may differ.

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